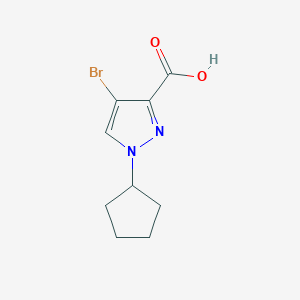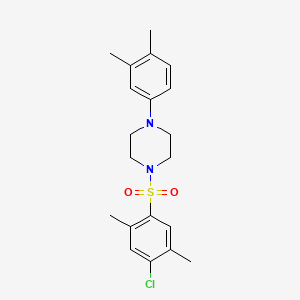
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine, also known as CDPPB, is a chemical compound that has been widely used in scientific research. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and cognitive function.
Mécanisme D'action
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor without directly activating it. mGluR5 is a G protein-coupled receptor that is involved in the regulation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) pathways. 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine binds to a specific site on mGluR5, known as the allosteric modulatory site, and enhances the receptor's response to glutamate, the neurotransmitter that activates mGluR5.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been shown to increase the activity of mGluR5 in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. This increased activity leads to enhanced synaptic plasticity, which is the ability of neurons to form and strengthen connections with each other. 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has also been shown to improve cognitive function, including learning and memory, in animal models of Alzheimer's disease and schizophrenia. In addition, 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been studied for its potential therapeutic effects in depression, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for mGluR5, as well as its ability to cross the blood-brain barrier. 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been used in a variety of in vitro and in vivo experiments to study the role of mGluR5 in various physiological and pathological conditions. However, 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine also has some limitations, including its potential off-target effects on other receptors and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine and mGluR5. One area of interest is the development of more selective and potent positive allosteric modulators of mGluR5, which could have therapeutic potential for a variety of neurological and psychiatric disorders. Another area of research is the investigation of the downstream signaling pathways that are activated by mGluR5 and 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine, which could provide insights into the mechanisms underlying their effects on synaptic plasticity and cognitive function. Finally, the role of mGluR5 in other physiological processes, such as pain perception and immune function, is an emerging area of research that could have important implications for the development of novel therapeutics.
Méthodes De Synthèse
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3,4-dimethylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine.
Applications De Recherche Scientifique
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has also been studied for its potential therapeutic effects in depression, anxiety, and addiction. In addition, 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been used to investigate the role of mGluR5 in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14-5-6-18(11-15(14)2)22-7-9-23(10-8-22)26(24,25)20-13-16(3)19(21)12-17(20)4/h5-6,11-13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGNIVHXIZLXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

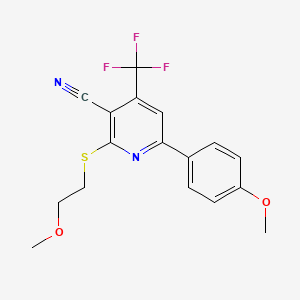
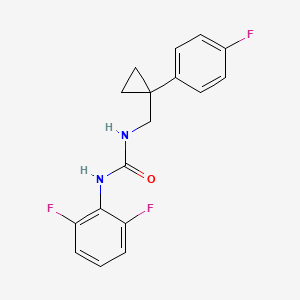
![5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2534592.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2534593.png)
![N-(7-Oxaspiro[4.5]decan-10-ylmethyl)prop-2-enamide](/img/structure/B2534594.png)
![Methyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate hydrochloride](/img/structure/B2534595.png)
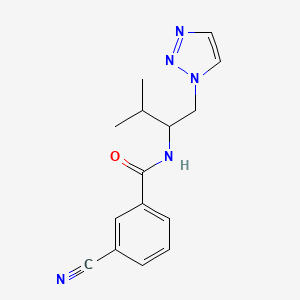
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)
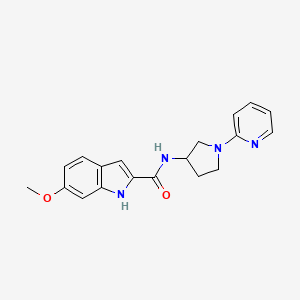
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B2534604.png)
![N-[5-Methyl-2-(2,2,2-trifluoroethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2534605.png)
![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)
